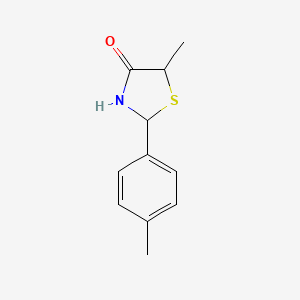
5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and case studies.
Overview of 1,3-Thiazolidin-4-one Derivatives
1,3-Thiazolidin-4-one derivatives, including this compound, have been extensively studied for their pharmacological potential. These compounds exhibit a range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural modifications at the 2 and 5 positions are critical for enhancing their bioactivity.
Anticancer Activity
Recent studies have highlighted the significant anticancer properties of this compound. In vitro assays conducted against various cancer cell lines demonstrate its potential as an effective anticancer agent.
Case Studies and Findings
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated the compound's effect on leukemia cell lines (MOLT-4) and CNS cancer cell lines (SF-295). The compound exhibited an inhibition ratio of 84.19% against MOLT-4 and 72.11% against SF-295 in primary screening tests conducted by the National Cancer Institute .
- Another study reported that derivatives with similar structural features displayed cytotoxicity against human colon adenocarcinoma (HT29) and prostate cancer cells (PC3), with IC50 values indicating strong antiproliferative effects .
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens.
Antibacterial Efficacy
-
Spectrum of Activity :
- The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp., with inhibition percentages reaching up to 91.66% .
- Comparative studies showed that certain derivatives had activity indices comparable to standard antibiotics like Ampicillin .
- Mechanistic Insights :
Table 1: Anticancer Activity of this compound
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
特性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
5-methyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NOS/c1-7-3-5-9(6-4-7)11-12-10(13)8(2)14-11/h3-6,8,11H,1-2H3,(H,12,13) |
InChIキー |
FBQSULSZOOGTHJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)NC(S1)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















